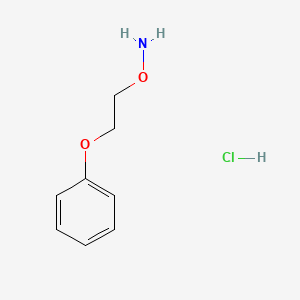

O-(2-Phenoxyethyl)hydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2-phenoxyethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSNPPTZTPXOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968785 | |

| Record name | O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-72-8 | |

| Record name | 5397-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-(2-Phenoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-(2-Phenoxyethyl)hydroxylamine hydrochloride basic properties

An In-depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS 5397-72-8) is a specialized chemical intermediate and bifunctional linker of significant interest to researchers in medicinal chemistry and drug development.[1] Its unique structure, combining a stable phenoxyethyl moiety with a reactive hydroxylamine group, makes it a versatile building block for the synthesis of complex pharmaceutical agents and bioconjugates. This guide provides a comprehensive overview of its fundamental properties, core reactivity, synthesis, and key applications, with a focus on the practical methodologies required for its effective use in a research and development setting.

Core Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.[2] Its bifunctional nature is key to its utility: the phenoxyethyl group provides a lipophilic and structurally rigid element, while the O-substituted hydroxylamine provides a potent nucleophilic center for specific chemical ligations.

| Property | Value | Reference |

| CAS Number | 5397-72-8 | [3] |

| Molecular Formula | C₈H₁₂ClNO₂ | [4] |

| Molecular Weight | 189.64 g/mol | |

| Melting Point | 182 - 188 °C | |

| Appearance | Solid | |

| IUPAC Name | This compound | |

| InChI Key | OVSNPPTZTPXOLP-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)OCCO[NH3+].[Cl-] |

Synthesis and Manufacturing Principles

The synthesis of O-substituted hydroxylamines like this compound is typically achieved through a multi-step process that avoids the direct handling of volatile and unstable free hydroxylamine. A common industrial approach involves the O-alkylation of a stable hydroxylamine equivalent, such as an oxime, followed by acidic hydrolysis to liberate the desired product.

A plausible synthetic pathway involves:

-

Oxime Formation: A simple ketone, such as acetone, is reacted with hydroxylamine hydrochloride under basic conditions to form a stable oxime (acetoxime).[5][6]

-

O-Alkylation: The acetoxime is deprotonated with a base to form an oximate anion, which then acts as a nucleophile. This anion reacts with a suitable phenoxyethylating agent, like 2-phenoxyethyl bromide or a related tosylate, via a Williamson ether synthesis-type reaction.

-

Acidic Hydrolysis: The resulting O-(2-phenoxyethyl)acetoxime is treated with hydrochloric acid. The acid catalyzes the hydrolysis of the oxime, regenerating acetone and yielding the final product, O-(2-Phenoxyethyl)hydroxylamine, as its stable hydrochloride salt.[7][8]

Caption: Generalized synthetic pathway for this compound.

Core Reactivity: The Chemistry of the Alkoxyamine

The utility of this compound is dominated by the reactivity of its alkoxyamine group (-ONH₂). The nitrogen atom, being less electronegative than the adjacent oxygen and benefiting from the alpha-effect, is a potent nucleophile.[9]

Oxime Ligation

The foremost reaction is its condensation with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether linkage. This reaction, known as oxime ligation, is highly specific, proceeds under mild, aqueous conditions, and is a cornerstone of bioconjugation chemistry.[2][10]

The mechanism proceeds via two main stages:

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

-

Dehydration: The intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final C=N double bond of the oxime.

Caption: Mechanism of oxime ligation between a carbonyl and a hydroxylamine.

This reaction is fundamental in creating stable linkages between molecules, for example, attaching a drug payload (containing the hydroxylamine) to a targeting protein (modified to display a ketone).

Applications in Drug Development and Bioconjugation

Intermediate for Active Pharmaceutical Ingredients (APIs)

As a versatile building block, this compound serves as a precursor in the multi-step synthesis of numerous APIs.[1] Its unique functional groups permit targeted chemical modifications, enabling the construction of complex molecular architectures that are often essential for high-affinity binding to biological targets.[1]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Oxime ligation is a premier method for constructing bioconjugates due to its high selectivity and the stability of the resulting bond. In the context of ADCs, a potent cytotoxic drug can be derivatized with the hydroxylamine moiety, which then serves as a chemical handle to conjugate the drug to a monoclonal antibody. The antibody is first modified, either enzymatically or chemically, to introduce a unique aldehyde or ketone group. The subsequent reaction with the hydroxylamine-derivatized drug yields a precisely constructed ADC.

Caption: Conceptual workflow for ADC synthesis using oxime ligation.

Experimental Protocols

Protocol 5.1: General Procedure for Protein-Small Molecule Conjugation via Oxime Ligation

This protocol describes a general method for conjugating an O-(2-Phenoxyethyl)hydroxylamine-modified small molecule to a protein containing an accessible aldehyde or ketone group.

1. Reagent Preparation:

- Protein Solution: Prepare the aldehyde/ketone-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0). The optimal pH is a compromise between hydroxylamine reactivity and protein stability.

- Hydroxylamine Solution: Immediately before use, dissolve this compound in the same reaction buffer to a concentration of 10-50 mM. Prepare this solution fresh as hydroxylamine solutions can degrade over time.[2]

2. Conjugation Reaction:

- To the protein solution, add the hydroxylamine solution to achieve a final molar excess of 20-100 fold over the protein. The exact ratio should be optimized empirically.

- Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. Reaction progress can be monitored by LC-MS.

3. Purification of the Conjugate:

- Remove excess, unreacted hydroxylamine reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[2]

4. Characterization:

- Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 5.2: Analytical Quantification by Pre-Column Derivatization HPLC

This method allows for the sensitive detection of hydroxylamine in samples, which is crucial for clearance validation and stability studies.[11]

1. Derivatization:

- Sample Preparation: Prepare an aqueous solution of the sample suspected to contain O-(2-Phenoxyethyl)hydroxylamine.

- Derivatization Reagent: Prepare a solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).

- Reaction: Mix the sample solution with the benzaldehyde solution and a small amount of a weak base (e.g., triethylamine). Allow the reaction to proceed at room temperature for approximately 30 minutes to form the stable benzaldoxime derivative.[11]

2. HPLC-UV Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector set to the λmax of the benzaldoxime derivative (typically around 250-280 nm).

- Quantification: Create a standard curve using known concentrations of this compound subjected to the same derivatization procedure.

Safety, Handling, and Storage

As a derivative of hydroxylamine, this compound requires careful handling. The safety profile is primarily dictated by the hydroxylamine functional group, which is known to be a skin and eye irritant and potentially harmful if ingested or inhaled.[12][13]

| Hazard Category | GHS Hazard Statement | Precautionary Codes |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261, P264, P270, P271, P280 |

| First Aid | - | P301+P312, P302+P352, P304+P340 |

| Storage | - | P402+P404 (Store in a dry place. Store in a closed container) |

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Avoid breathing dust.[12] Prevent contact with skin and eyes.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14]

-

The hydrochloride salt is hygroscopic; therefore, storage in a desiccated environment is recommended to maintain its integrity.[2]

Stability:

-

The solid hydrochloride salt is relatively stable. However, aqueous solutions, especially at neutral or basic pH, are less stable and should be prepared fresh before use.[2][16] The parent compound, hydroxylamine, is known to be thermally unstable, which warrants caution during any procedures involving heating.[17][18]

Conclusion

This compound is a high-value chemical tool for scientists engaged in drug discovery and bioconjugation. Its reliable reactivity in forming stable oxime ethers with carbonyl compounds provides a robust method for linking molecular components under mild conditions. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel therapeutics and advanced biological probes, accelerating the pace of innovation in pharmaceutical development.

References

- Vertex AI Search. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.

- EMD Millipore. (n.d.). SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound | 5397-72-8.

- Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet.

- Ricca Chemical Company. (2025). Safety Data Sheet.

- Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- BLD Pharm. (n.d.). 5397-72-8|this compound.

- ABI Chem. (n.d.). Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8.

- Smolecule. (2023). Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5.

- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential.

- ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.

- Discovery Fine Chemicals. (n.d.). Hydroxylamine Hydrochloride - 5470-11-1.

- Google Patents. (n.d.). EP0440582A1 - Process for preparing O-substituted hydroxylamines.

- Wikipedia. (n.d.). Hydroxylamine.

- Thermo Fisher Scientific. (n.d.). Hydroxylamine•HCl - Product Information Sheet.

- Sciencemadness Wiki. (2023). Hydroxylammonium chloride.

- American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.

- Analytice. (n.d.). Hydroxylamine hydrochloride - analysis.

- ResearchGate. (n.d.). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.

- Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

- IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.

- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.

- Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. 5397-72-8|this compound|BLD Pharm [bldpharm.com]

- 4. Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8 [abichem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 7. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 8. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]

- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 11. biomedgrid.com [biomedgrid.com]

- 12. shepherd.edu [shepherd.edu]

- 13. actylislab.com [actylislab.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

- 16. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. icheme.org [icheme.org]

O-(2-Phenoxyethyl)hydroxylamine hydrochloride CAS number 5397-72-8

An In-Depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: A Senior Application Scientist's Perspective

Executive Summary

This compound (CAS No. 5397-72-8) is a specialized alkoxyamine reagent that has become an indispensable tool in modern drug discovery, chemical biology, and materials science. Its primary utility lies in its ability to react with aldehydes and ketones to form highly stable oxime ethers. This reaction, known as oxime ligation, is valued for its high chemoselectivity, efficiency under mild conditions, and the robustness of the resulting covalent bond. This guide provides an in-depth analysis of the compound's properties, core reactivity, key applications, and field-proven experimental methodologies, designed for researchers and drug development professionals seeking to leverage this versatile chemical entity.

Introduction: The Strategic Value of a Specialized Alkoxyamine

In the landscape of chemical synthesis and bioconjugation, the ability to form stable, covalent linkages under biologically compatible conditions is paramount. This compound emerges as a key player in this context. Unlike simple hydroxylamine, the phenoxyethyl substituent imparts distinct properties, including modified solubility and steric profile, making it a valuable building block for creating complex molecular architectures essential for drug efficacy.[1] Its principal application is the formation of oxime bonds, a reaction favored for its superior stability at physiological pH compared to analogous imine or hydrazone linkages.[2][3] This stability makes it an ideal choice for constructing drug-linker payloads, modifying sensitive biomolecules, and developing advanced drug delivery systems.

Physicochemical Properties & Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5397-72-8 | |

| Molecular Formula | C₈H₁₂ClNO₂ | [4] |

| Molecular Weight | 189.64 g/mol | |

| Appearance | Solid / White Crystals | [5] |

| Melting Point | 182 - 188 °C | |

| Purity | Typically ≥95% | |

| InChI Key | OVSNPPTZTPXOLP-UHFFFAOYSA-N | |

| Solubility | Soluble in polar solvents like water, ethanol, and methanol. | [6] |

The Core Chemistry: Mechanism of Oxime Ligation

The cornerstone of O-(2-Phenoxyethyl)hydroxylamine's utility is the oxime ligation reaction. This is a condensation reaction that proceeds via a well-understood, two-step mechanism.[2][7]

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the electron-rich nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient, tetrahedral intermediate known as a carbinolamine or hemiaminal.[2][3]

-

Acid-Catalyzed Dehydration: The unstable hemiaminal intermediate rapidly undergoes dehydration. This step is typically catalyzed by acid, which protonates the hydroxyl group, converting it into a good leaving group (water). Elimination of water results in the formation of the stable C=N double bond characteristic of the oxime ether.[2][7]

The rate of this reaction is highly pH-dependent. The nucleophilic addition step is favored at neutral to slightly basic pH, where the hydroxylamine is in its free base form, while the dehydration step is accelerated by acid.[2] This dual requirement means that optimal reaction rates are often achieved in a slightly acidic pH range (typically pH 4-5).

Caption: General mechanism of oxime ether formation.

Key Applications in Research & Development

The unique reactivity profile of this compound makes it a valuable reagent across several scientific domains.

-

Medicinal Chemistry: It serves as a versatile chemical building block for the synthesis of diverse pharmaceuticals.[1] Its functional groups enable targeted chemical reactions, facilitating the creation of complex molecular scaffolds designed to interact with biological targets.[1]

-

Bioconjugation: Oxime ligation is a premier method for site-specifically modifying biomolecules such as proteins and peptides.[2] Carbonyl groups can be introduced into biomolecules enzymatically or chemically, which then serve as specific handles for conjugation with hydroxylamine-modified payloads, a process that proceeds with high selectivity in aqueous environments.[3]

-

Drug Delivery & ADCs: The high stability of the oxime bond is particularly advantageous for developing linkers in Antibody-Drug Conjugates (ADCs). The linker must remain intact in circulation to prevent premature drug release, and the oxime linkage provides this necessary stability.

-

Materials Science: This reagent is used to functionalize polymer surfaces and construct hydrogels. The robust and specific nature of the oxime bond allows for controlled assembly of macromolecular structures.

Experimental Protocols & Methodologies

A reliable protocol is the foundation of reproducible science. The following section details a validated, step-by-step methodology for a typical oxime ligation reaction.

Protocol: Synthesis of an Oxime Ether from a Carbonyl Compound

This protocol describes a general procedure for reacting this compound with an aldehyde or ketone.

Causality and Rationale:

-

Reagent Stoichiometry: A slight excess of the hydroxylamine (1.1-1.2 equivalents) is used to drive the reaction to completion.

-

Base Selection: A weak base like pyridine or sodium acetate is crucial.[8] Its role is to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile in situ. Pyridine can also act as a mild catalyst for the dehydration step.[8]

-

Solvent Choice: Ethanol is a common choice as it typically solubilizes both the carbonyl substrate and the hydroxylamine salt. For bioconjugation, aqueous buffers are used.[2]

-

Monitoring: Thin Layer Chromatography (TLC) is the standard method for monitoring the consumption of the starting carbonyl compound and the formation of the more polar oxime product.

-

Workup: The aqueous wash with dilute HCl is designed to remove any residual basic catalyst (e.g., pyridine), while the final water wash removes any water-soluble byproducts.[2] Anhydrous sodium sulfate is a drying agent that removes trace water from the organic phase before solvent evaporation.[2]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add the carbonyl compound (1.0 mmol, 1.0 eq).

-

Reagent Addition: Add this compound (1.1 mmol, 1.1 eq).

-

Solvation: Add anhydrous ethanol (10-20 mL) to dissolve the reagents.

-

Base Addition: Add pyridine (2.0 mmol, 2.0 eq) to the mixture.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting carbonyl is consumed (typically 2-6 hours).

-

Solvent Removal: Once complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) and deionized water (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization, as required by the product's properties.

Caption: General experimental workflow for oxime ether synthesis.

Synthesis & Purification Overview

O-substituted hydroxylamines are typically prepared through multi-step synthetic sequences. A common strategy involves the O-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate, with an appropriate alkylating agent (e.g., 2-phenoxyethyl bromide).[9] This is followed by a deprotection step to release the desired hydroxylamine, which is then isolated as its more stable hydrochloride salt.[9] Purification is generally achieved by recrystallization to afford a high-purity crystalline solid.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and related compounds require careful handling.

-

Hazards: This compound is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[11][12] Like other hydroxylamine derivatives, it may cause an allergic skin reaction and is suspected of causing cancer.[11][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][14]

-

Handling: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols. Avoid all personal contact.[15]

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[5][12][15] It is hygroscopic and should be protected from moisture.[16]

-

Spills: In case of a spill, dampen the solid material with water to prevent dusting, then sweep it into a suitable container for disposal.[16] The spill area should be thoroughly cleaned afterwards.[16]

Conclusion

This compound is a high-value reagent whose strategic importance is rooted in the robust and selective chemistry of oxime ligation. Its ability to form stable covalent bonds under mild conditions has cemented its role in the synthesis of novel therapeutics, the construction of sophisticated bioconjugates, and the functionalization of materials. For researchers and drug developers, a comprehensive understanding of its properties, reactivity, and handling protocols is essential to fully exploit its synthetic potential and drive innovation.

References

- Vertex AI Search.

- EMD Millipore Corp. (2023). SAFETY DATA SHEET - according to the (US)

- Sigma-Aldrich. (2023).

- Sigma-Aldrich. This compound | 5397-72-8.

- Loba Chemie.

- Sigma-Aldrich. Hydroxylimine.

- Ricca Chemical Company. (2023).

- Semon, W. L. and Damerell, V. R. (1941). HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME. Organic Syntheses, Coll. Vol. 1, p.315.

- G-Biosciences. Hydroxylamine·HCl Technical Handbook.

- Actylis Lab Solutions. (2010). Hydroxylamine hydrochloride MSDS.

- BenchChem. O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls.

- Apollo Scientific.

- BLD Pharm. 5397-72-8|this compound.

- MySkinRecipes. 1-[2-(ammoniooxy)ethoxy]benzene chloride.

- ABI Chem. Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8.

- Thermo Fisher Scientific. Hydroxylamine•HCl Instructions.

- DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential.

- Smolecule. (2023). Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5.

- ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.

- Flinn Scientific. (2021).

- Discovery Fine Chemicals. Hydroxylamine Hydrochloride - 5470-11-1.

- Organic Chemistry Portal.

- Google Patents. EP0440582A1 - Process for preparing O-substituted hydroxylamines.

- ResearchGate. (2015). Scheme 1. Reagents and conditions: (i) NH 2 OH$HCl, Et 3 N, ethylene glycol, reflux.

- NOAA. HYDROXYLAMINE HYDROCHLORIDE - CAMEO Chemicals.

- Fisher Scientific. (2010).

- Sciencemadness.org. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)

- Wikipedia. Hydroxylamine.

- ResearchGate. (2015). What is the most popular procedure to synthesize oximes?.

- Request PDF.

- Liu, Y., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1833.

- Kiasat, A. R., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2).

- Journal of the Indian Chemical Society. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone.

- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376.

- Google Patents. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.

- Koei Chemical Co., Ltd. 3-(2-Ethylhexyloxy) propylamine.

- Alkyl Amines Chemicals Limited. 3-(2-ETHYLHEXYLOXY) PROPYLAMINE (2EHOPA).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8 [abichem.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. shepherd.edu [shepherd.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. riccachemical.com [riccachemical.com]

- 14. Hydroxylamine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

O-(2-Phenoxyethyl)hydroxylamine hydrochloride chemical structure

An In-depth Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Introduction

This compound is a specialized chemical reagent prized for its role as a versatile bifunctional building block in modern organic synthesis. Its structure uniquely combines a stable phenoxyethyl group with a reactive oxyamine moiety, making it an invaluable tool for researchers, particularly in the fields of medicinal chemistry, drug discovery, and bioconjugation. The terminal hydroxylamine group provides a nucleophilic center ideal for forming stable oxime linkages with aldehydes and ketones, a reaction known for its high chemoselectivity and efficiency under mild conditions. This guide offers a detailed exploration of its chemical structure, properties, synthesis, and core applications, providing field-proven insights for scientific professionals.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of O-(2-Phenoxyethyl)hydroxylamine.[1] The salt form enhances its stability and solubility in aqueous media, making it convenient for a variety of reaction conditions. Its core structure consists of a phenyl ring connected via an ether linkage to an ethyl chain, which is in turn bonded to the oxygen atom of a hydroxylamine group.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 5397-72-8 | [2] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 189.64 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 155-157 °C (decomposes) | [5] |

| Solubility | Soluble in water | [4] |

Synthesis and Mechanistic Insights

The synthesis of O-substituted hydroxylamines like O-(2-Phenoxyethyl)hydroxylamine typically proceeds through a nucleophilic substitution pathway. A common and robust strategy involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide or acetoxime, followed by acidic hydrolysis to liberate the desired hydroxylamine hydrochloride salt.

The choice of a protected hydroxylamine is critical to prevent undesired N-alkylation, which is a common side reaction due to the dual nucleophilicity of the hydroxylamine moiety (both N and O atoms can act as nucleophiles). Using a bulky protecting group on the nitrogen atom sterically hinders N-attack and ensures selective O-alkylation. The final hydrolysis step is typically performed with a strong acid like hydrochloric acid, which serves both to cleave the protecting group and to form the stable hydrochloride salt of the product.

General Synthetic Workflow

Caption: Conceptual workflow for the synthesis of O-(2-Phenoxyethyl)hydroxylamine HCl.

Experimental Protocol: Synthesis via Acetoxime Hydrolysis

This protocol outlines a general method adapted from procedures for preparing O-substituted hydroxylamines.[6]

-

Preparation of the Alkylating Agent: 2-Phenoxyethyl bromide is prepared from phenol and 1,2-dibromoethane under basic conditions (e.g., using sodium hydroxide). The product is purified by distillation or chromatography.

-

O-Alkylation of Acetoxime:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add acetoxime (1.0 equivalent) to the suspension at 0 °C. Allow the mixture to stir for 30 minutes.

-

Add 2-phenoxyethyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Warm the mixture to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction, quench cautiously with water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-(2-phenoxyethyl)acetoxime.

-

-

Acid Hydrolysis and Salt Formation:

-

Dissolve the crude O-(2-phenoxyethyl)acetoxime in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Reflux the solution for 8-12 hours. The reaction generates the desired product and acetone as a byproduct.[7]

-

Monitor the hydrolysis by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture and remove the solvent and excess HCl under reduced pressure.

-

The resulting solid residue is triturated with diethyl ether or recrystallized from an ethanol/ether mixture to afford pure this compound as a white solid.

-

Core Application: Oxime Ligation

The primary utility of this compound stems from its ability to react with carbonyl compounds (aldehydes and ketones) to form a stable C=N double bond, known as an oxime.[8] This reaction, termed oxime ligation, is a cornerstone of chemoselective synthesis and bioconjugation.

The reaction proceeds via nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.[9] This is followed by a series of proton transfers and a final dehydration step to yield the oxime. The reaction is typically fastest under mildly acidic conditions (pH 4-5), which protonates the carbonyl oxygen to increase its electrophilicity without fully protonating the hydroxylamine, thereby preserving its nucleophilicity.

Oxime Ligation Reaction Pathway

Caption: General reaction scheme for oxime formation.

Experimental Protocol: Oxime Formation with a Model Ketone

This protocol describes the reaction with cyclohexanone as a model substrate.

-

Reagent Preparation:

-

Dissolve this compound (1.0 equivalent) in a 1:1 mixture of ethanol and water containing sodium acetate (1.5 equivalents) to buffer the solution to a pH of approximately 4.5.

-

-

Reaction Execution:

-

To the stirred solution from Step 1, add cyclohexanone (1.05 equivalents) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of the oxime product can be monitored by TLC, observing the consumption of the ketone.

-

In many cases, the oxime product will precipitate out of the solution upon formation.

-

-

Workup and Purification:

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like hexane, to remove any unreacted ketone.

-

If the product remains in solution, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical research and development.[10]

-

API Synthesis: It serves as a key precursor or intermediate in the multi-step synthesis of numerous Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly influences the quality and yield of the final drug substance.[10]

-

Medicinal Chemistry Research: In medicinal chemistry labs, it is frequently used to explore new drug candidates. The phenoxyethyl group can serve as a scaffold or a pharmacophoric element, while the hydroxylamine handle allows for straightforward conjugation to other molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

-

Linker Chemistry: The ability to form stable oxime bonds is exploited in the design of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In these contexts, the moiety derived from O-(2-Phenoxyethyl)hydroxylamine can act as a stable and well-defined linker connecting a targeting molecule to a payload.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazards: The compound may be harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[11][12] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[11][12][13]

-

Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][14] Avoid breathing dust and prevent contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a reagent of significant utility, bridging fundamental organic synthesis with advanced applications in drug discovery and materials science. Its well-defined structure provides a reliable platform for introducing the oxyamine functional group, enabling the highly efficient and selective formation of oxime bonds. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reaction mechanisms is key to leveraging its full potential in the creation of novel and complex molecular architectures.

References

- Pharmaffiliates.

- MilliporeSigma. SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- PubChem. Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride | C9H14ClNO | CID 121189. [Link]

- Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

- Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile.

- Discovery Fine Chemicals. Hydroxylamine Hydrochloride - 5470-11-1. [Link]

- Erowid. Preparation of Hydroxylamine hydrochloride. [Link]

- Wikipedia. Hydroxylamine. [Link]

- Wikipedia. Hydroxylammonium chloride. [Link]

- Ereztech. Hydroxylamine Hydrochloride | Oxammonium hydrochloride | NH2OH · HCl. [Link]

- Google Patents. EP0440582A1 - Process for preparing O-substituted hydroxylamines.

- DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]

- Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

- PubChem. O-ethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 76850. [Link]

- Google Patents. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.

- National Institutes of Health. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. [Link]

Sources

- 1. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. This compound | 5397-72-8 [sigmaaldrich.com]

- 3. Hydroxylamine, O-(2-phenoxyethyl)-, hydrochloride;5397-72-8 [abichem.com]

- 4. Buy O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride | 1260836-58-5 [smolecule.com]

- 5. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 6. CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method - Google Patents [patents.google.com]

- 7. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. nbinno.com [nbinno.com]

- 11. shepherd.edu [shepherd.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. riccachemical.com [riccachemical.com]

- 14. media.laballey.com [media.laballey.com]

A Comprehensive Technical Guide to O-(2-Phenoxyethyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

[SHANGHAI, CN — January 11, 2026] – In the landscape of modern pharmaceutical development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics. Among these, O-(2-Phenoxyethyl)hydroxylamine hydrochloride has emerged as a versatile and valuable reagent. This guide provides an in-depth analysis of its chemical properties, synthesis, and diverse applications, offering a critical resource for researchers, scientists, and professionals in drug development.

Core Compound Profile

This compound, identified by the CAS number 5397-72-8, is a white crystalline solid. Its molecular structure, featuring a phenoxyethyl group attached to a hydroxylamine moiety, provides a unique combination of lipophilicity and reactive potential, making it a strategic component in medicinal chemistry.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClNO₂ | |

| Molecular Weight | 189.64 g/mol | |

| CAS Number | 5397-72-8 | |

| Melting Point | 182 - 188 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, ethanol, and methanol. | |

| pKa | Data not available | |

| LogP (estimated) | Data not available |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection.

General Synthesis Pathway

A widely employed method for the synthesis of O-alkylhydroxylamines involves a two-step process:

-

Mitsunobu Reaction: The synthesis often commences with the reaction of 2-phenoxyethanol with N-hydroxyphthalimide under Mitsunobu conditions. This reaction, utilizing a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate), facilitates the formation of the O-alkylated phthalimide intermediate.[1]

-

Deprotection: The resulting N-(2-phenoxyethoxy)phthalimide is then deprotected to yield the free hydroxylamine. This is commonly achieved by hydrazinolysis, where the phthalimide protecting group is removed by treatment with hydrazine hydrate. The final product is then isolated as its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.[1]

Caption: General synthesis workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactive nature of the hydroxylamine group, which readily participates in the formation of stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reaction, known as oxime ligation, is a cornerstone of bioconjugation and medicinal chemistry.

Oxime Ligation: A Powerful Tool for Bioconjugation

Oxime ligation is a highly efficient and chemoselective reaction that proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules. The reaction is characterized by the formation of a stable C=N-O bond.

Experimental Protocol: General Procedure for Oxime Ligation

This protocol outlines a general method for the conjugation of an aldehyde- or ketone-containing molecule with this compound.

-

Reactant Preparation: Dissolve the carbonyl-containing substrate (1.0 equivalent) in a suitable buffer, typically at a slightly acidic to neutral pH (e.g., 100 mM sodium phosphate buffer, pH 6.0-7.0).

-

Hydroxylamine Addition: Add this compound (1.2 to 5.0 equivalents) to the reaction mixture.

-

Catalysis (Optional but Recommended): For reactions at or near neutral pH, the addition of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), to a final concentration of 10-100 mM can significantly accelerate the reaction rate.[2]

-

Incubation: The reaction is typically incubated at room temperature or 37°C for a period ranging from a few hours to overnight, with progress monitored by a suitable analytical technique (e.g., LC-MS, HPLC, or TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and catalyst. This may involve extraction, followed by purification of the oxime product by chromatography or recrystallization.[3]

Caption: Experimental workflow for a typical oxime ligation reaction.

Role as a Versatile Building Block in API Synthesis

This compound serves as a crucial intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique functional groups allow for its incorporation into complex molecular architectures, which is essential for achieving desired pharmacological activity. The purity of this starting material is of utmost importance, as it directly influences the quality and safety of the final drug product.

Emerging Applications in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is critical for its efficacy. This compound can be utilized in the synthesis of PROTAC linkers. The hydroxylamine moiety allows for the attachment of the linker to a warhead or an E3 ligase ligand via an oxime bond, offering a stable and reliable conjugation strategy. The phenoxyethyl group can be a part of the linker itself, contributing to the desired physicochemical properties of the final PROTAC molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is harmful if swallowed or in contact with skin and may cause skin and eye irritation. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant utility in pharmaceutical research and development. Its ability to readily form stable oxime linkages under mild conditions makes it an invaluable tool for bioconjugation and the synthesis of complex molecules. As drug discovery continues to evolve, the demand for versatile and reliable building blocks like this compound is expected to grow, particularly with the rise of new therapeutic modalities such as PROTACs. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for any scientist working at the forefront of medicinal chemistry.

References

- EMD Millipore. SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). [Link]

- PubChem. Hydroxylamine HCl | ClH4NO | CID 21645. [Link]

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.

- Sun, X., Gao, H., Yang, Y., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64.

- Zhang, X., et al. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering.

- Semon, W. L. (1923). THE PREPARATION OF HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Journal of the American Chemical Society, 45(1), 188-190.

- Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. [Link]

- PubChem. Hydroxylamine, n-ethyl-, hydrochloride. [Link]

- PubChem. Hydroxylamine. [Link]

- ResearchGate. FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH. [Link]

- Biopharma PEG. PROTAC Linkers, PEG Linkers Supply. [Link]

- Nature Communications.

- PubMed Central. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. [Link]

- PubChem. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. [Link]

- ResearchGate. Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). [Link]

- NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0210862). [Link]

- bioRxiv. STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. [Link]

- PubMed Central. Methods for Hydroxamic Acid Synthesis. [Link]

- ResearchGate. (PDF) Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [Link]

- Chemical Communications (RSC Publishing).

- u:scholar.

- Nature Portfolio.

- Hydroxylamine, O-methyl-N-phenethyl-, hydrochloride | C9H14ClNO | CID 121189. [Link]

- Hydroxylamine as an oxygen nucleophile.

- hydroxylammonium chloride. [Link]

- O-Phenethyl-hydroxylamine Hydrochloride: Applic

Sources

An In-Depth Technical Guide to the Synthesis of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing O-(2-Phenoxyethyl)hydroxylamine hydrochloride, a valuable intermediate in pharmaceutical and medicinal chemistry research. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanisms. By synthesizing information from established chemical literature, this document aims to provide a robust and practical resource for the laboratory synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, primarily utilized in the development of novel therapeutics. Its bifunctional nature, possessing both a hydroxylamine moiety and a phenoxyethyl group, allows for its incorporation into a wide array of complex molecular architectures. The hydroxylamine group is particularly useful for the formation of oximes and hydroxamic acids, which are prevalent in many biologically active compounds. As an intermediate, the purity and efficient synthesis of this compound are paramount to the successful development of new chemical entities.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and well-precedented synthetic route to this compound involves a two-step process. This strategy utilizes the robust and widely adopted Gabriel synthesis principles, where a phthalimide group serves as a masked equivalent of a primary amine or, in this case, a hydroxylamine.

The overall synthesis can be dissected as follows:

-

Step 1: Formation of the Phthalimide Intermediate. Synthesis of N-(2-phenoxyethoxy)phthalimide. This step effectively "protects" the hydroxylamine nitrogen, preventing unwanted side reactions and allowing for the introduction of the phenoxyethyl group.

-

Step 2: Deprotection to Yield the Final Product. Hydrolysis of the N-(2-phenoxyethoxy)phthalimide intermediate to liberate the free O-(2-Phenoxyethyl)hydroxylamine, followed by salt formation with hydrochloric acid.

This approach is advantageous due to the high yields and clean reactions typically associated with the Gabriel and Ing-Manske methodologies.

Caption: Overall two-step synthesis strategy.

In-Depth Analysis of Synthesis Step 1: Crafting the N-(2-phenoxyethoxy)phthalimide Intermediate

There are two primary, highly effective methods for the synthesis of the key intermediate, N-(2-phenoxyethoxy)phthalimide. The choice between these methods may depend on the availability of starting materials and desired reaction conditions.

Method A: The Classic Gabriel Synthesis Approach

This method is a direct application of the principles of the Gabriel synthesis, a cornerstone of primary amine synthesis that prevents over-alkylation[1]. It involves the nucleophilic substitution of a 2-phenoxyethyl halide with potassium phthalimide.

Reaction Scheme:

Potassium Phthalimide + 2-Phenoxyethyl bromide → N-(2-phenoxyethoxy)phthalimide + Potassium Bromide

Causality Behind Experimental Choices:

-

Nucleophile: Potassium phthalimide is used instead of phthalimide itself because the deprotonated nitrogen is a much stronger nucleophile. The pKa of the N-H proton in phthalimide is approximately 8.3, making it readily deprotonated by a base like potassium hydroxide[1][2].

-

Solvent: Anhydrous Dimethylformamide (DMF) is an excellent solvent for this SN2 reaction as it is polar and aprotic, effectively solvating the potassium cation without interfering with the nucleophilicity of the phthalimide anion[1].

-

Leaving Group: A bromide is a good leaving group, facilitating the SN2 displacement.

Caption: Gabriel synthesis of the intermediate.

Method B: O-Alkylation of N-Hydroxyphthalimide

An alternative and equally viable route is the O-alkylation of N-hydroxyphthalimide with 2-phenoxyethanol. This approach avoids the need to prepare a 2-phenoxyethyl halide.

Reaction Scheme:

N-Hydroxyphthalimide + 2-Phenoxyethanol → N-(2-phenoxyethoxy)phthalimide + H₂O

Causality Behind Experimental Choices:

-

Starting Material: N-hydroxyphthalimide can be readily synthesized from phthalic anhydride and hydroxylamine hydrochloride[2][3].

-

Reaction Type: This transformation can be achieved via a Williamson ether synthesis-type reaction, where N-hydroxyphthalimide is first deprotonated with a base (e.g., potassium carbonate) to form a potent nucleophile that then attacks a 2-phenoxyethyl derivative with a suitable leaving group (e.g., a tosylate or halide). A more direct approach is the Mitsunobu reaction, which allows for the direct coupling of the N-hydroxyphthalimide and 2-phenoxyethanol using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD)[4].

In-Depth Analysis of Synthesis Step 2: Liberation of the Hydroxylamine

The deprotection of the phthalimide group is a critical step to unveil the desired hydroxylamine functionality. The Ing-Manske procedure, utilizing hydrazine, is the method of choice due to its mild and highly efficient nature[5].

Reaction Scheme:

N-(2-phenoxyethoxy)phthalimide + Hydrazine Hydrate → O-(2-Phenoxyethyl)hydroxylamine + Phthalhydrazide

Mechanism and Rationale:

The Ing-Manske procedure is preferred over acidic or basic hydrolysis, which often require harsh conditions that could potentially cleave the ether linkage in the target molecule[5]. The reaction with hydrazine proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by an intramolecular cyclization to form the highly stable, five-membered phthalhydrazide ring, which precipitates out of the reaction mixture, driving the reaction to completion[6][7].

Caption: Ing-Manske deprotection of the phthalimide.

The final step involves the formation of the hydrochloride salt by treating the free hydroxylamine with a solution of hydrochloric acid. This is a standard acid-base reaction that protonates the basic nitrogen of the hydroxylamine, forming a stable, crystalline salt that is often easier to handle and purify.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for Gabriel synthesis and Ing-Manske deprotection.

Protocol for Step 1: Synthesis of N-(2-phenoxyethoxy)phthalimide (Gabriel Method)

-

Preparation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide (1 equivalent) in a suitable solvent such as ethanol. Add a solution of potassium hydroxide (1 equivalent) in ethanol dropwise with stirring. The potassium phthalimide will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

N-Alkylation: To a solution of potassium phthalimide (1 equivalent) in anhydrous DMF, add 2-phenoxyethyl bromide (1.1 equivalents).

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The N-(2-phenoxyethoxy)phthalimide will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol for Step 2: Synthesis of this compound

-

Hydrazinolysis: Suspend N-(2-phenoxyethoxy)phthalimide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (1.5-2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Salt Formation: Combine the filtrate and the washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like isopropanol or ethanol to afford pure this compound.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Melting Point (°C) |

| N-(2-phenoxyethoxy)phthalimide | C₁₆H₁₃NO₄ | 283.28 | ~110-115 |

| This compound | C₈H₁₂ClNO₂ | 189.64 | ~155-157 (decomposes) |

Expected NMR Data:

-

N-(2-phenoxyethoxy)phthalimide:

-

¹H NMR: Expect signals for the phthalimide protons (aromatic multiplet, ~7.7-7.9 ppm), the phenoxy protons (aromatic multiplet, ~6.9-7.3 ppm), and two triplets for the ethoxy protons (~4.0-4.5 ppm).

-

¹³C NMR: Expect signals for the phthalimide carbonyl carbons (~168 ppm), aromatic carbons of both the phthalimide and phenoxy groups, and the ethoxy carbons.

-

-

This compound:

-

¹H NMR: Expect signals for the phenoxy protons (aromatic multiplet, ~6.9-7.3 ppm), two triplets for the ethoxy protons (~4.0-4.5 ppm), and a broad signal for the NH₂OH₂⁺ protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form.

-

¹³C NMR: Expect signals for the aromatic carbons of the phenoxy group and the ethoxy carbons.

-

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of an N-substituted phthalimide intermediate followed by hydrazinolysis. This approach, rooted in the principles of the Gabriel and Ing-Manske reactions, offers a high-yielding and clean route to this valuable synthetic building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently produce this compound for their drug discovery and development endeavors.

References

- Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes - Supporting Information. (n.d.).

- 13 C NMR spectrum of phthalimide analog. | Download Scientific Diagram. (n.d.). ResearchGate.

- Supporting Information for Development of Novel Chemoenzymatic Route to Enantiomerically Enriched β-Adrenolytic Agents. A Case. (n.d.). Semantic Scholar.

- Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015). PLOS ONE.

- Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. (n.d.).

- O-(2-phenoxyethyl)hydroxylamine (C8H11NO2). (n.d.). PubChemLite.

- Phthalimide. (n.d.). SpectraBase.

- Phthalimide, N-(2-bromoethyl)-. (n.d.). Organic Syntheses Procedure.

- Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). PMC - NIH.

- Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI.

- Synthesis process of N-hydroxyl phthalimide. (n.d.). Google Patents.

- Example 3 (O-(2-Hydroxyethyl)hydroxylamine). (n.d.). ResearchGate.

- Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. (n.d.). ResearchGate.

- (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025).

- Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. (2004). Semantic Scholar.

- Gabriel Synthesis. (n.d.). Organic Chemistry Portal.

- Gabriel Synthesis. (2023). Chemistry LibreTexts.

- The Gabriel Synthesis. (2025). Master Organic Chemistry.

- Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. (n.d.). ResearchGate.

- Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). (n.d.). ResearchGate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Versatility of O-(2-Phenoxyethyl)hydroxylamine Hydrochloride in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent - A Gateway to Stable Bio-conjugates and Complex Molecules

O-(2-Phenoxyethyl)hydroxylamine hydrochloride stands as a pivotal reagent in the arsenal of synthetic chemists, particularly those operating at the intersection of organic synthesis, medicinal chemistry, and bioconjugation. While belonging to the broader class of hydroxylamine derivatives, its unique phenoxyethyl moiety imparts specific properties that render it advantageous in various applications. This guide provides an in-depth exploration of the core utility of this compound, focusing on its role in the formation of stable oxime linkages and its application as a versatile building block in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into the practical considerations for its use in a research and development setting.

Core Principle: The Oxime Ligation

The primary and most powerful application of this compound lies in its reaction with aldehydes and ketones to form a highly stable oxime bond. This reaction, a cornerstone of bioconjugation and chemical biology, is prized for its high chemoselectivity, proceeding under mild, often aqueous conditions with water as the sole byproduct.[1] The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, particularly at physiological pH, making it an ideal tool for the site-specific modification of sensitive biomolecules.[1]

The formation of an oxime is a two-step process:

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]

-

Dehydration: This unstable intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, creating a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the oxime.[1]

The rate of this reaction is highly pH-dependent, with the optimal range typically being slightly acidic.[1]

Figure 1: General mechanism of oxime formation.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its parent class of O-alkylhydroxylamines are valuable precursors in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[2] The phenoxyethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as lipophilicity and metabolic stability.[3]

Key applications in this domain include:

-

Active Pharmaceutical Ingredient (API) Synthesis: It serves as a crucial building block in the multi-step synthesis of various APIs. The purity of the hydroxylamine derivative directly impacts the quality and yield of the final drug substance.[2]

-

Medicinal Chemistry Research: In the exploration of new drug candidates, the introduction of the O-(2-phenoxyethyl)oxime moiety can be a key step in structure-activity relationship (SAR) studies. This modification can alter a molecule's binding affinity to its target, solubility, and other critical properties.[2][4]

-

Prodrug Strategies: The oxime linkage can be designed to be stable under physiological conditions but cleavable under specific enzymatic or chemical triggers within the body, allowing for the targeted release of an active drug.

Experimental Protocols

Protocol 1: General Synthesis of an Oxime from an Aldehyde or Ketone

This protocol provides a general method for the synthesis of an oxime using this compound. The reaction conditions may require optimization depending on the specific substrate.

Materials:

-

Aldehyde or Ketone (1 equivalent)

-

This compound (1.1 - 1.5 equivalents)

-

Base (e.g., sodium acetate, pyridine, or triethylamine) (1.1 - 2 equivalents)

-

Solvent (e.g., ethanol, methanol, or a mixture of water and a co-solvent)

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

-

Add this compound to the solution.

-

Add the base to the reaction mixture. The choice of base and solvent will depend on the solubility and reactivity of the starting materials. For many simple oximations, refluxing in ethanol with pyridine is effective.[5]

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Excess Hydroxylamine: A slight excess of the hydroxylamine is used to drive the reaction to completion, especially if the starting carbonyl compound is precious.

-

Base: The hydrochloride salt of the hydroxylamine is acidic. A base is required to neutralize the HCl and free the nucleophilic hydroxylamine for the reaction to proceed.

-

Solvent: Polar protic solvents like ethanol are often used as they can dissolve both the reactants and facilitate the proton transfer steps in the mechanism.

Protocol 2: Bioconjugation - Labeling of a Carbonyl-Containing Protein

This protocol outlines a general procedure for labeling a protein that has been engineered or modified to contain an aldehyde or ketone functional group.

Materials:

-

Carbonyl-containing protein (e.g., 1-10 mg/mL)

-

This compound (10-50 fold molar excess)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

-

Aniline (optional, as a catalyst)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Prepare a solution of the carbonyl-containing protein in the reaction buffer.

-

Prepare a stock solution of this compound in the reaction buffer.

-

Add the desired molar excess of the hydroxylamine solution to the protein solution.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime ligation at neutral pH.[1]

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature should be determined empirically.

-

Monitor the progress of the conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Once the desired level of labeling is achieved, remove the excess unreacted hydroxylamine and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Figure 2: A typical workflow for protein bioconjugation via oxime ligation.

Quantitative Data Summary

The efficiency and stability of the oxime linkage formed using hydroxylamine derivatives are key advantages. The following table summarizes the relative stability of oxime bonds compared to hydrazone bonds, another common linkage in bioconjugation.

| Linkage Type | Relative Hydrolytic Stability (at neutral pH) | Key Characteristics |

| Oxime | High | Very stable under physiological conditions, making it suitable for in vivo applications.[1] |

| Hydrazone | Moderate to Low | Prone to hydrolysis, especially at acidic pH. Stability can be influenced by substituents.[1] |

Table 1: Comparative stability of oxime vs. hydrazone linkages.

Safety and Handling

This compound, like other hydroxylamine derivatives, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Hazards: May be harmful if swallowed or in contact with skin. Can cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent for researchers in organic synthesis, medicinal chemistry, and chemical biology. Its ability to form stable oxime linkages with aldehydes and ketones under mild conditions makes it an excellent tool for bioconjugation and the construction of complex molecules. The phenoxyethyl moiety can confer unique properties to the resulting products, offering opportunities for fine-tuning the characteristics of drug candidates and other advanced materials. By understanding the underlying chemical principles and following robust experimental protocols, scientists can effectively leverage the power of this reagent to advance their research and development goals.

References

- O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. (n.d.). APIChem. [Link]

- The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). ACS Medicinal Chemistry Letters. [Link]

- O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). Journal of Medicinal Chemistry. [Link]

- Reaction in oximes of 2-hydroxyacetophenone etc. (1991). Oriental Journal of Chemistry. [Link]

- A practical method of liberating O-linked glycans from glycoproteins using hydroxylamine and an organic superbase. (2019).

- Phenoxy-hydroxypropylamines, their preparation, and method and pharmaceutical preparations for treating cardiovascular diseases. (1976).

- Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. (2014). Journal of Organic Chemistry. [Link]

- O-(2-phenoxyethyl)hydroxylamine. (n.d.). PubChem. [Link]

- Production of alpha-hydroxy oximes. (1980).

- Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. (2021). Reaction Chemistry & Engineering. [Link]

- High-sensitivity analytical approaches for the structural characterization of glycoproteins. (2010). Analytical and Bioanalytical Chemistry. [Link]

- Trisubstituted hydroxylamines: From reaction discovery to drug design. (2025). American Chemical Society. [Link]

- The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method. (2017).

- Hydroxylamine synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

- Parallel multi-droplet platform for reaction kinetics and optimiz

- Preparation of n-substituted hydroxylamines. (1969).

- Production of hydroxylamine hydrochloride. (1964).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- Stabilization of hydroxylamine solutions. (1998).

- Hydroxylamine hydrochloride solution MSDS. (2019). Loba Chemie. [Link]